

Application Notes and Protocols for the Synthesis of Substituted Annulenes

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Compound of Interest

Compound Name: annulin

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Introduction

Annulenes are monocyclic hydrocarbons with alternating single and double bonds. [n]Annulenes are denoted by the number of carbon atoms in the ring. According to Hückel's rule, planar, cyclic, and fully conjugated molecules with $(4n + 2)$ π -electrons exhibit aromatic character, while those with $4n$ π -electrons are antiaromatic.[1][2][3] The synthesis of annulenes and their substituted derivatives has been a significant area of research to explore the concepts of aromaticity and antiaromaticity.[4][5] This document provides detailed protocols for the synthesis of various substituted annulenes, targeting researchers in organic chemistry and drug development.

Sondheimer Synthesis of Macrocyclic Annulenes: The Case of[6]Annulene

One of the most established methods for synthesizing macrocyclic annulenes is the Sondheimer method. This approach generally involves three key steps: the oxidative coupling of a terminal diacetylene, prototropic rearrangement to a dehydroannulene, and subsequent partial catalytic hydrogenation to the annulene.[6]

Experimental Protocol: Synthesis of[6]Annulene

This protocol is adapted from the procedure reported by Sondheimer and Wolovsky.[6]

A. 1,5-Hexadiyne Trimerization to Tridehydro[7]annulene

- A solution of 1,5-hexadiyne (50 g, 0.64 mol) in pyridine (750 ml) is added dropwise over 4 hours to a stirred solution of copper(II) acetate monohydrate (150 g, 0.75 mol) in pyridine (3 l) at 55°C.
- The mixture is stirred for an additional 2 hours at 55°C and then allowed to stand at room temperature overnight.
- The solvent is removed under reduced pressure, and the residue is treated with 10% aqueous hydrochloric acid (2 l).
- The mixture is extracted with benzene (3 x 500 ml). The combined benzene extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness.
- The residue is chromatographed on alumina with benzene as the eluent to yield a mixture of tridehydro[7]annulene isomers.

B. Isomerization of Tridehydro[7]annulene

- The mixture of tridehydro[7]annulene isomers (1 g) is dissolved in a solution of potassium tert-butoxide (2 g) in tert-butyl alcohol (100 ml) and benzene (25 ml).
- The solution is stirred at room temperature for 15 minutes, during which the color changes from light brown to dark green.
- The reaction is quenched by the addition of water (100 ml).
- The mixture is extracted with benzene, and the organic layer is washed with water, dried, and evaporated.

C. Partial Hydrogenation to [7]Annulene

- The crude tridehydro[7]annulene from the previous step is dissolved in benzene (30 ml).
- 10% palladium-on-calcium carbonate catalyst (1.0 g) is added to the solution.[6]
- The mixture is stirred under a hydrogen atmosphere until the theoretical amount of hydrogen (4.4 molar equivalents) is absorbed.[6]

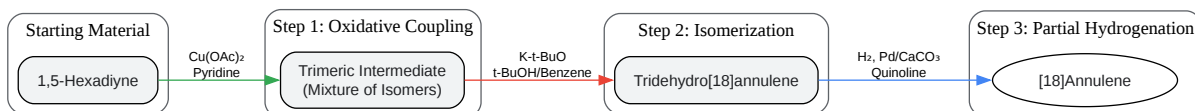
- The catalyst is removed by filtration, and the filtrate is concentrated.
- The product is crystallized from a mixture of benzene and ether to afford[7]annulene. The overall yield from 1,5-hexadiyne is approximately 0.54%.[\[6\]](#)

Quantitative Data for[6]Annulene Synthesis

Step	Product	Yield (%)	¹ H NMR (THF-d8, -40 °C) δ (ppm)
Oxidative Coupling & Isomerization	Tridehydro[7]annulene	~1	7.20 (s, 6H)
Partial Hydrogenation	[7]Annulene	20	9.24 (dd, 12H), -2.83 (m, 6H)

Data sourced from multiple reports, including improved synthesis protocols.[\[8\]](#)[\[9\]](#)

Workflow for Sondheimer Synthesis of[6]Annulene



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Caption: Sondheimer synthesis of[7]annulene from 1,5-hexadiyne.

Synthesis of a Stable, Planar, and Aromatic[10]Annulene Derivative

The parent[10]annulene is non-planar and thus non-aromatic due to significant ring strain.[\[11\]](#)
[\[12\]](#) Strategies to enforce planarity and induce aromaticity include the introduction of bridges (e.g., 1,6-methano[10]annulene) or the fusion of strained rings like cyclopropane.[\[11\]](#)[\[12\]](#)[\[13\]](#)
[\[14\]](#)

Experimental Protocol: Synthesis of a Cyclopropanated Dehydro[10]annulene

This protocol describes the synthesis of a stable, planar dehydro[10]annulene derivative.^[11]^[12]

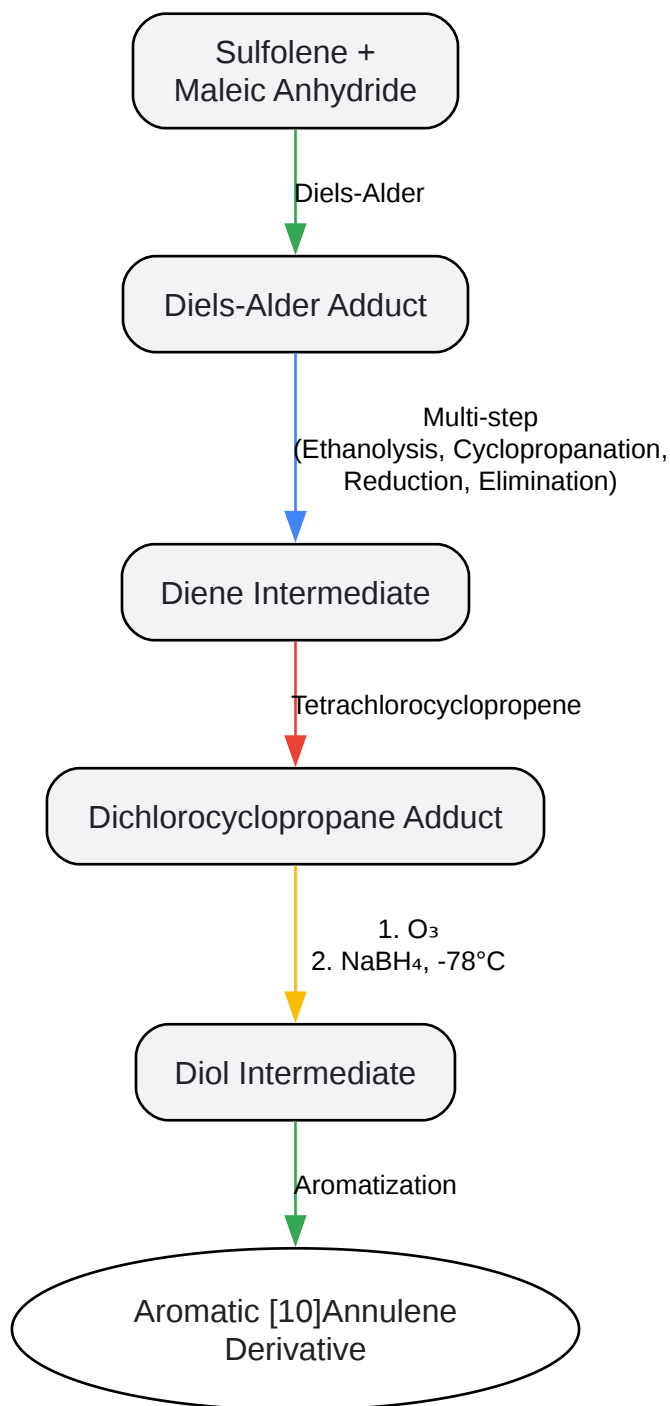
- Diels-Alder Reaction: Sulfolene and maleic anhydride undergo a Diels-Alder reaction to form the initial adduct.^[11]^[12]
- Ethanolysis and Cyclopropanation: The adduct is converted to the corresponding diol via ethanolysis, followed by cyclopropanation.^[11]^[12]
- Reduction and Mesylation: The diol is reduced with LiAlH_4 and subsequently mesylated.^[11]^[12]
- Elimination: The dimesylate undergoes elimination to form a diene.^[11]^[12]
- Cycloaddition: The diene is reacted with tetrachlorocyclopropene to form a dichlorocyclopropane-fused ring system.^[11]^[12]
- Ozonolysis and Reduction: The product from the previous step is subjected to ozonolysis followed by a reductive quench with sodium borohydride at -78°C to yield a diol.^[11]^[12]
- Final Aromatization: The diol is treated with a suitable reagent to induce a final elimination-isomerization sequence, leading to the aromatic cyclopropanated dehydro[10]annulene.^[11]^[12]

Quantitative Data for Key Intermediates

Step	Product	Yield (%)
Cycloaddition with Tetrachlorocyclopropene	Dichlorocyclopropane adduct	~79
Ozonolysis and NaBH_4 Quench	Diol Intermediate	70

Data is for the synthesis of a specific bench-stable[10]annulene derivative.^[11]

Synthetic Pathway for a Stable[10]Annulene Derivative



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Caption: Multi-step synthesis of a stable, planar[10]annulene derivative.

Synthesis of Stable Dehydro[14]annulenes

Substituents at the peri positions of dehydro[14]annulenes can dramatically increase their stability.[15] This allows for the isolation and characterization of these $(4n+2)\pi$ electron systems.

Experimental Protocol: A Representative Synthesis

A general method involves the oxidative coupling of appropriately substituted diynes. The specific substituents play a crucial role in the stability of the final product.

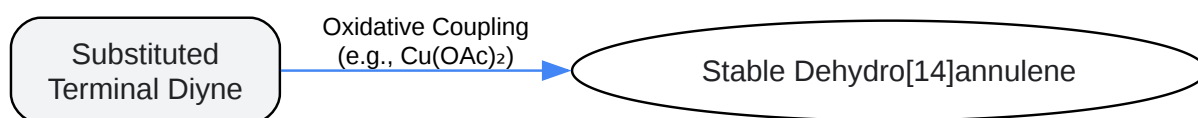
- **Starting Material Synthesis:** Prepare a substituted terminal diyne (e.g., a substituted 1,8-diethynylnaphthalene).
- **Oxidative Coupling:** Subject the diyne to oxidative coupling conditions, often using a copper salt like copper(II) acetate in a solvent such as pyridine or a mixture of pyridine and methanol.
- **Purification:** The resulting dehydro[14]annulene is purified by column chromatography on silica gel.

Quantitative Data for a Stable Dehydro[14]annulene

Substituent (R)	Yield (%)	Stability
t-Butyl	45	Stable up to 190°C in the solid state

Data for a tetrasubstituted didehydro[14]annulene.[15][16]

General Synthesis of Substituted Dehydro[14]annulenes



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Caption: General synthetic route to stable dehydro[14]annulenes.

Synthesis of Substituted[17]Annulene (Cyclooctatetraene) Derivatives

Cyclooctatetraene ([17]annulene) is a non-planar, non-aromatic molecule.[18] Syntheses of its derivatives often focus on enforcing planarity to study antiaromaticity or on introducing functional groups for further reactions.

Experimental Protocol: Reppe's Synthesis of Cyclooctatetraene

While historically significant, this method involves high pressures and temperatures.

- A mixture of nickel cyanide and calcium carbide is heated in tetrahydrofuran.
- Acetylene gas is passed through the mixture under high pressure (15-20 atm) and at a temperature of 60-70°C.
- The reaction yields cyclooctatetraene, which can be purified by distillation. The yield is typically around 90%.[18]

Modern Approach: Synthesis of a Planarized[17]Annulene Derivative

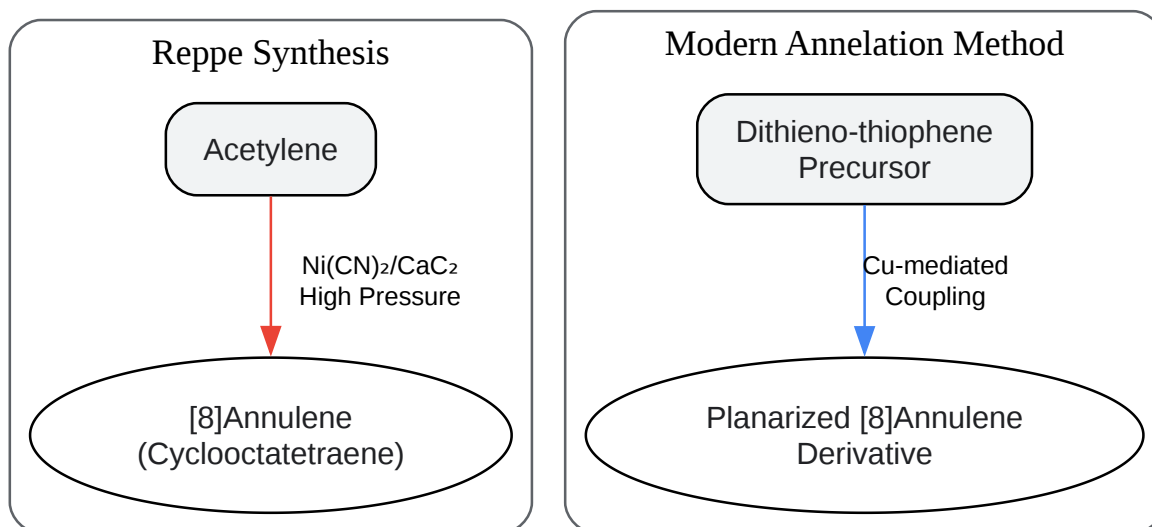
Planarization can be achieved by annelating the[17]annulene core with rigid ring systems.

- Starting Material: A dithieno[3,4-b:3',4'-d]thiophene precursor is used.
- Coupling Reaction: A copper-mediated coupling reaction is employed to fuse two of these units, resulting in a planarized tetrakisdehydro[18]annulene containing a planar[17]annulene core.[10]

Quantitative Data

Method	Product	Yield (%)	Key Feature
Reppe Synthesis	Cyclooctatetraene	~90	Non-planar, non-aromatic
Annellation	Dithieno-fused Planar[17]Annulene Derivative	-	Planar core, exhibits antiaromaticity[10]

Conceptual Workflow for[17]Annulene Synthesis



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Caption: Comparison of Reppe's synthesis and a modern annellation approach.

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